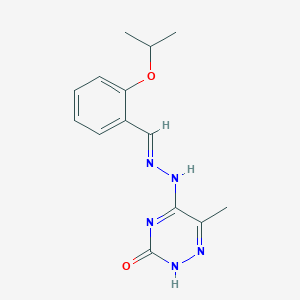
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues. DMXB-A has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation.
Mécanisme D'action
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS and peripheral tissues. Activation of the α7 nAChR by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide leads to the influx of calcium ions into the cell, which can trigger a range of downstream signaling pathways. These pathways are thought to be responsible for many of the biochemical and physiological effects of N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for precise control over the target receptor. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to its use in lab experiments. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be difficult and expensive to synthesize, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. One area of interest is in the development of new therapeutic agents based on the compound. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has shown promise in the treatment of various neurological and psychiatric disorders, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is in the investigation of the downstream signaling pathways activated by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. Understanding these pathways may provide insight into the underlying mechanisms of the compound's effects, and may lead to the development of new therapeutic targets. Finally, there is interest in developing new synthetic methods for N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide that are more efficient and cost-effective than current methods.
Méthodes De Synthèse
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-benzimidazole. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on the CNS, including improving cognitive function, enhancing memory, and reducing inflammation. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Propriétés
Nom du produit |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)12(17)14-8-11-15-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
IXZYRVDUAHDANC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
SMILES canonique |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)